Ethyl 5-hydroxy-1-benzofuran-3-carboxylate
Description
Ethyl 5-hydroxy-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a hydroxyl group at position 5 and an ethyl ester moiety at position 3. Benzofurans are heterocyclic compounds with a fused benzene and furan ring, often studied for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-hydroxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCZNWVYTVUKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70765755 | |
| Record name | Ethyl 5-hydroxy-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114195-14-1 | |
| Record name | Ethyl 5-hydroxy-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 5-hydroxybenzofuran-3-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-hydroxybenzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. In anticancer research, it may interfere with cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity and Solubility: The acetylated hydroxyl in Ethyl 5-(acetyloxy)-2-methyl-... increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The dihydrobenzofuran core in Ethyl 5-hydroxy-2-(1-methylindol-3-yl)-... Bulky groups (e.g., piperidinylmethyl in ) may hinder crystallization, as evidenced by the need for advanced crystallographic software (e.g., SHELX , Mercury ) to analyze packing motifs.
Electronic and Steric Influences :
- Hydrogen Bonding and Crystal Packing: The hydroxyl group in the parent compound facilitates hydrogen-bonded networks, critical for crystal engineering .
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